molecular formula C18H21N5O2S B2844389 N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1040652-61-6

N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No. B2844389
M. Wt: 371.46
InChI Key: FTSUIDZHFNUROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetics of related compounds have been studied to understand their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a study on MDL 100,240, a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase, evaluated its bioavailability over repeated oral administration to healthy volunteers. This research aimed to understand the drug's pharmacokinetics, including its absorption rate, bioavailability, and potential for drug accumulation with repeated doses, providing critical data for clinical application and therapeutic efficacy assessment (Rousso et al., 2000).

Drug Metabolism and Toxicity Studies

Studies on the metabolism and disposition of drugs can reveal how they are transformed in the body, identifying metabolites and pathways involved in their metabolism. For example, the metabolism and disposition of a GABA-A receptor agonist were characterized in healthy male volunteers to identify metabolic pathways and excretion profiles, contributing to understanding the drug's safety and efficacy (Polsky-Fisher et al., 2006).

Oxidative Stress and Inflammatory Response

Research on acetaminophen has explored its effects on oxidative stress and inflammatory responses, shedding light on the potential mechanisms underlying drug action and toxicity. Such studies can provide insights into the safety profiles of drugs and their impact on cellular and molecular pathways, which is critical for developing therapeutic strategies and mitigating adverse effects (Janz et al., 2015).

Pharmacogenetics and Personalized Medicine

The impact of genetic variability on drug metabolism has also been a focus of research, exemplified by studies on the variability in acetaminophen metabolism among neonates due to polymorphisms in metabolic enzyme genes. Such research highlights the importance of pharmacogenetics in personalized medicine, tailoring drug therapy to individual genetic profiles to optimize efficacy and minimize toxicity (Linakis et al., 2018).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-4-13-5-7-14(8-6-13)19-16(24)11-22-18(25)23-15(20-22)9-10-17(21-23)26-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSUIDZHFNUROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.